![molecular formula C28H33ClN4O5 B8139663 N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azd0530, also known as saracatinib, is a potent small-molecule inhibitor of the Src kinase family. It is an orally administered compound that has been investigated for its potential in treating various cancers and other diseases. Src kinases are non-receptor tyrosine kinases involved in the regulation of numerous cellular functions, including growth, adhesion, migration, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azd0530 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Substitution reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions
Final coupling reactions: The final steps involve coupling the substituted quinazoline with other functional groups to complete the synthesis.
Industrial Production Methods
Industrial production of Azd0530 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azd0530 undergoes various chemical reactions, including:
Oxidation: Azd0530 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Azd0530, potentially altering its activity.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of Azd0530 and its derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Azd0530, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Cancer Research: Azd0530 has shown promise in inhibiting the growth and metastasis of various cancers, including glioblastoma, breast cancer, and pancreatic cancer
Alzheimer’s Disease: Azd0530 has been investigated for its potential to inhibit Fyn kinase, which is implicated in the pathophysiology of Alzheimer’s disease.
Virology: Azd0530 has demonstrated antiviral activity against dengue virus by inhibiting viral RNA replication.
Wirkmechanismus
Azd0530 exerts its effects by inhibiting the activity of Src family kinases. Src kinases play a critical role in various cellular signaling pathways, including those involved in cell growth, migration, and survival. By blocking the ATP binding site of Src kinases, Azd0530 effectively inhibits their activity, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dasatinib: Another Src kinase inhibitor with similar mechanisms of action and applications in cancer treatment.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness of Azd0530
Its oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O5/c1-33-9-4-18(5-10-33)6-13-35-20-14-22-25(24(15-20)38-19-7-11-34-12-8-19)28(31-16-30-22)32-26-21(29)2-3-23-27(26)37-17-36-23/h2-3,14-16,18-19H,4-13,17H2,1H3,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIWLDDUUPFPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
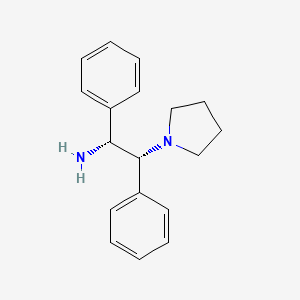

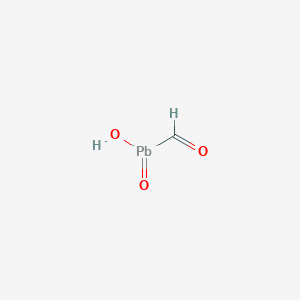
![2-[bis(2-adamantyl)phosphanyl]-N,N-dimethylaniline](/img/structure/B8139604.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/structure/B8139608.png)
![[6-[[(3E,5E,9E,13E,15E)-11-ethyl-8-hydroxy-12-[3-hydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B8139609.png)
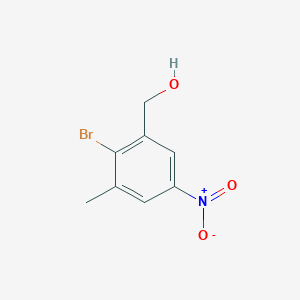
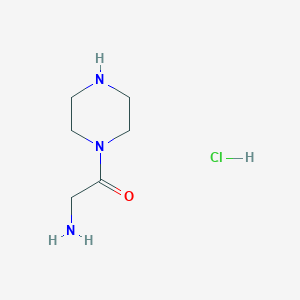

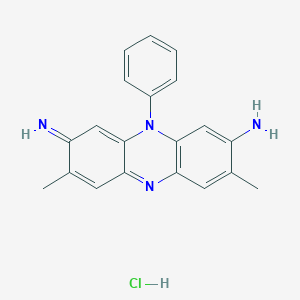
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid](/img/structure/B8139676.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)


